molecular formula C10H12ClNO2 B12103773 3-((4-Chlorobenzyl)amino)propanoic acid

3-((4-Chlorobenzyl)amino)propanoic acid

Katalognummer: B12103773
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: IYYANEAXGXRRNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(4-chlorophenyl)propanoic acid , is a chemical compound with the molecular formula C₉H₁₀ClNO₂. It has a molecular weight of 199.634 g/mol and a density of approximately 1.3 g/cm³. The compound does not have a specific melting point reported .

Vorbereitungsmethoden

Synthetic Routes:: The synthetic preparation of 3-((4-Chlorobenzyl)amino)propanoic acid involves the following steps:

    Acylation: Start with 4-chlorobenzylamine (C₇H₈ClN) and react it with acetic anhydride (C₄H₆O₃) to form the corresponding acylated intermediate.

    Hydrolysis: The acylated intermediate is then hydrolyzed using a strong base (such as sodium hydroxide) to yield this compound.

Industrial Production:: Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be adapted for large-scale production.

Analyse Chemischer Reaktionen

3-((4-Chlorobenzyl)amino)propanoic acid can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, replacing functional groups. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Major products formed from these reactions include derivatives of the parent compound, such as amides, esters, or substituted propanoic acids.

Wissenschaftliche Forschungsanwendungen

3-((4-Chlorobenzyl)amino)propanoic acid finds applications in various scientific fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a pharmacophore or ligand.

    Medicine: Studied for its biological activity, including potential therapeutic effects.

    Industry: May serve as an intermediate in the production of other compounds.

Wirkmechanismus

The exact mechanism by which 3-((4-Chlorobenzyl)amino)propanoic acid exerts its effects depends on its specific application. It could involve interactions with molecular targets (such as receptors or enzymes) or modulation of cellular pathways.

Vergleich Mit ähnlichen Verbindungen

While there are no direct analogs of 3-((4-Chlorobenzyl)amino)propanoic acid, similar compounds include other amino acids with aromatic substituents. the unique combination of a chlorobenzyl group and an amino acid backbone sets it apart.

Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications

Eigenschaften

Molekularformel

C10H12ClNO2

Molekulargewicht

213.66 g/mol

IUPAC-Name

3-[(4-chlorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14)

InChI-Schlüssel

IYYANEAXGXRRNO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNCCC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.